![molecular formula C14H14N4O2 B5704912 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide, also known as TFP, is a synthetic compound that has gained attention in scientific research due to its unique properties. TFP is a potent and selective inhibitor of the cGMP-dependent protein kinase (PKG), which plays a critical role in regulating various biological processes in the body.
Mécanisme D'action
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide acts as a competitive inhibitor of PKG by binding to its catalytic domain and preventing the phosphorylation of its substrates. PKG is a critical signaling molecule that regulates various cellular functions by phosphorylating specific target proteins. This compound blocks the activity of PKG by preventing the binding of ATP to its catalytic site, thus inhibiting its kinase activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on different tissues and organs. In smooth muscle cells, this compound induces relaxation by inhibiting the phosphorylation of myosin light chain and reducing intracellular calcium levels. In platelets, this compound inhibits the activation of integrin receptors and reduces platelet aggregation. In pancreatic beta cells, this compound inhibits insulin secretion by blocking the activation of voltage-gated calcium channels. In neurons, this compound modulates synaptic transmission by inhibiting the phosphorylation of ion channels and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide has several advantages as a research tool, including its high potency and selectivity for PKG, its ability to penetrate cell membranes, and its stability in biological fluids. However, this compound also has some limitations, such as its potential off-target effects on other kinases, its short half-life in vivo, and its limited solubility in aqueous solutions.
Orientations Futures
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide has the potential to be used in various future directions of scientific research. Some of these include investigating the role of PKG in cancer progression, exploring the therapeutic potential of PKG inhibition in cardiovascular diseases, and developing new PKG inhibitors with improved pharmacokinetic properties. This compound can also be used to study the effects of PKG inhibition on other biological processes, such as inflammation, immune response, and metabolism. Overall, this compound has opened up new avenues for scientific research and has the potential to lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide can be synthesized using a multi-step procedure that involves the reaction of 2-furancarboxylic acid with 3-amino-1,4,6-trimethylpyrazolo[3,4-b]pyridine, followed by the reaction with furan-2-carbonyl chloride. The final product is obtained after purification and isolation, and its purity and identity are confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide has been extensively studied in various fields of science, including pharmacology, physiology, and neuroscience. Its ability to selectively inhibit PKG has made it a valuable tool for investigating the role of this enzyme in different biological processes. This compound has been used to study the effects of PKG inhibition on smooth muscle relaxation, platelet aggregation, and vascular permeability. It has also been used to investigate the role of PKG in the regulation of insulin secretion, neuronal signaling, and cell proliferation.
Propriétés
IUPAC Name |
N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8-7-9(2)15-13-11(8)12(17-18(13)3)16-14(19)10-5-4-6-20-10/h4-7H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQGYPDJPCEEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


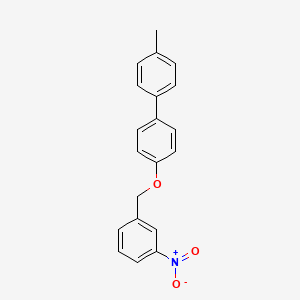
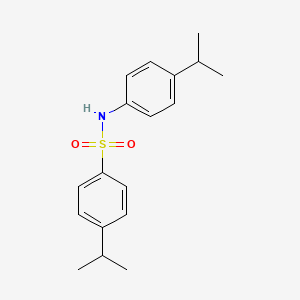


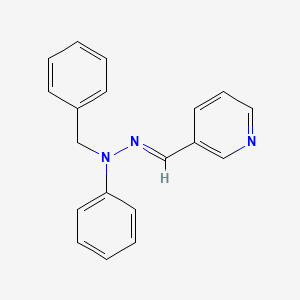

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)

![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
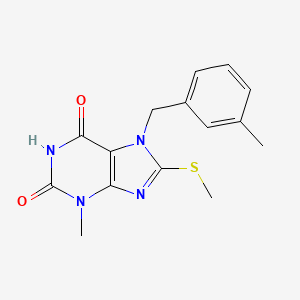
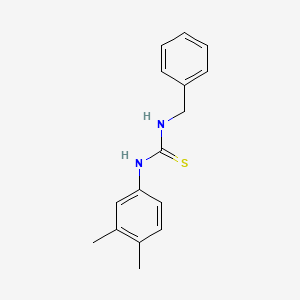

![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)